[(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
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Overview
Description
Reagents: Aminocarbothioyl chloride and a base such as triethylamine.
Conditions: The reaction is performed in an inert atmosphere, often under nitrogen or argon gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the hydrazono and aminocarbothioyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
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Step 1: Preparation of the Indole Core
Reagents: Indole, acetic acid, and a suitable catalyst.
Conditions: The reaction is typically carried out under reflux conditions with constant stirring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are often carried out in polar solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-{3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
2-(1H-Indol-3-yl)acetic acid: Another indole derivative with biological activity.
Uniqueness
2-{3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID is unique due to the presence of the hydrazono and aminocarbothioyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N4O3S |
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Molecular Weight |
278.29 g/mol |
IUPAC Name |
2-[3-(carbamothioyldiazenyl)-2-hydroxyindol-1-yl]acetic acid |
InChI |
InChI=1S/C11H10N4O3S/c12-11(19)14-13-9-6-3-1-2-4-7(6)15(10(9)18)5-8(16)17/h1-4,18H,5H2,(H2,12,19)(H,16,17) |
InChI Key |
RPYGWTWKTDMGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=S)N |
Origin of Product |
United States |
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